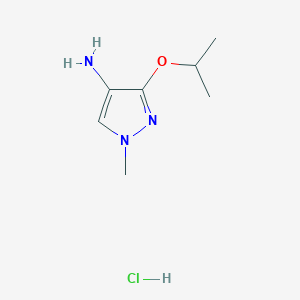![molecular formula C6H8N2O B6284484 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol CAS No. 1432373-29-9](/img/new.no-structure.jpg)
1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol is a heterocyclic organic compound that has garnered attention due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentane ring fused with a pyrazole ring, and a hydroxyl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol can be synthesized through various synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol can be compared with other similar compounds, such as:
1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbohydrazide: Contains a carbohydrazide group, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1432373-29-9 |
|---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



